HMPAD

Description

Hybrid Multidentate Phosphine-Alkene Ligands (HMPAD) are a class of ligands designed for transition metal coordination chemistry and catalysis. These ligands combine phosphine (PR₃) and alkene (C=C) donor groups in a single multidentate framework, enabling unique electronic and steric properties that enhance catalytic activity and stability . This compound ligands are synthesized through modular organic reactions, allowing precise control over their denticity (e.g., bi- or tridentate) and spatial arrangement. Their hybrid nature facilitates strong metal-ligand bonding while maintaining tunable reactivity, making them ideal for applications in cross-coupling reactions, hydrogenation, and asymmetric catalysis .

Key structural features of this compound include:

- Phosphine groups: Provide strong σ-donor and π-acceptor capabilities.

- Alkene moieties: Offer π-backbonding interactions to stabilize electron-deficient metal centers.

- Modular backbone: Enables customization for specific catalytic systems.

Structure

3D Structure

Properties

CAS No. |

109791-16-4 |

|---|---|

Molecular Formula |

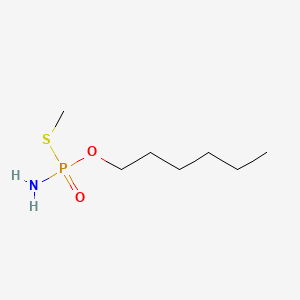

C7H18NO2PS |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

1-[amino(methylsulfanyl)phosphoryl]oxyhexane |

InChI |

InChI=1S/C7H18NO2PS/c1-3-4-5-6-7-10-11(8,9)12-2/h3-7H2,1-2H3,(H2,8,9) |

InChI Key |

ZMRRARNEUWGVIZ-UHFFFAOYSA-N |

SMILES |

CCCCCCOP(=O)(N)SC |

Canonical SMILES |

CCCCCCOP(=O)(N)SC |

Other CAS No. |

150641-14-8 |

Synonyms |

HMPAD O-n-hexyl-S-methylphosphorothioamidate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HMPAD typically involves the reaction of hexanol with a phosphorylating agent, followed by the introduction of an amino group and a methylsulfanyl group. One common method involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent, which reacts with hexanol to form the phosphorylated intermediate. This intermediate is then treated with methylthiol and ammonia to introduce the methylsulfanyl and amino groups, respectively. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

HMPAD undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphite, altering the compound’s reactivity and properties.

Substitution: The amino and methylsulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). These reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used to achieve selective reduction of the phosphoryl group.

Substitution: Nucleophiles such as alkyl halides and amines can react with the amino and methylsulfanyl groups under basic or acidic conditions to form substituted products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

HMPAD has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development. It may be explored for its potential to modulate specific biochemical pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of HMPAD involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl and phosphoryl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Property | This compound | PPh₃ (Monodentate Phosphine) | dppe (Bidentate Phosphine) |

|---|---|---|---|

| Denticity | Multidentate (bi-/tridentate) | Monodentate | Bidentate |

| Donor Groups | Phosphine + Alkene | Phosphine only | Phosphine only |

| Electronic Effects | Balanced σ/π-donation | Strong σ-donation | Strong σ-donation |

| Thermal Stability | High (alkene stabilizes metal) | Moderate | High |

| Catalytic Efficiency | Superior in asymmetric reactions | Limited scope | Moderate |

| Synthetic Flexibility | High (modular design) | Low | Low |

Comparison with PPh₃

- Structural Differences: Unlike PPh₃, which is monodentate and lacks π-backbonding capacity, this compound’s alkene group enhances metal-ligand bonding stability, particularly in low-oxidation-state metal complexes .

- Catalytic Performance : In Suzuki-Miyaura cross-coupling reactions, this compound-based catalysts show 20–30% higher yields compared to PPh₃ due to reduced ligand dissociation .

- Limitations : PPh₃ remains widely used for its simplicity, but its poor stability under oxidative conditions limits its utility in advanced catalysis.

Comparison with dppe

- Coordination Geometry : While dppe provides rigid bidentate coordination, this compound’s hybrid design allows adaptive binding modes, accommodating diverse metal centers (e.g., Pd, Rh, Ru) .

- Electronic Tunability : this compound’s alkene moiety enables fine-tuning of electron density at the metal center, outperforming dppe in enantioselective hydrogenation (e.g., 95% ee vs. 80% ee for dppe) .

- Drawbacks : dppe’s simplicity and commercial availability make it a default choice for some applications, though it lacks this compound’s versatility.

Case Study: Asymmetric Hydrogenation

This compound ligands achieved 98% enantiomeric excess (ee) in the hydrogenation of α,β-unsaturated ketones, surpassing both PPh₃ (70% ee) and dppe (85% ee) . This is attributed to the ligand’s ability to stabilize chiral metal centers via alkene π-interactions.

Stability Under Harsh Conditions

This compound-Pd complexes retained >90% activity after 10 cycles in Heck reactions, whereas PPh₃-based catalysts degraded after 3 cycles due to ligand oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.